Methyl 2-fluoro-4-iodo-5-nitrobenzoate Methyl 2-fluoro-4-iodo-5-nitrobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20315380
InChI: InChI=1S/C8H5FINO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3
SMILES:
Molecular Formula: C8H5FINO4
Molecular Weight: 325.03 g/mol

Methyl 2-fluoro-4-iodo-5-nitrobenzoate

CAS No.:

Cat. No.: VC20315380

Molecular Formula: C8H5FINO4

Molecular Weight: 325.03 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-fluoro-4-iodo-5-nitrobenzoate -

Specification

Molecular Formula C8H5FINO4
Molecular Weight 325.03 g/mol
IUPAC Name methyl 2-fluoro-4-iodo-5-nitrobenzoate
Standard InChI InChI=1S/C8H5FINO4/c1-15-8(12)4-2-7(11(13)14)6(10)3-5(4)9/h2-3H,1H3
Standard InChI Key GWQQLRMCZNCKLB-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=C(C=C1F)I)[N+](=O)[O-]

Introduction

Chemical Structure and Identification

Molecular Architecture

Methyl 2-fluoro-4-iodo-5-nitrobenzoate belongs to the class of nitroaromatic compounds, featuring a benzoyl group substituted with fluorine at the 2-position, iodine at the 4-position, and a nitro group at the 5-position, all esterified with a methyl group. Its molecular formula is C₉H₅FINO₄, with a molecular weight of 325.03 g/mol . The InChIKey identifier GWQQLRMCZNCKLB-UHFFFAOYSA-N provides a unique descriptor for its 3D conformation .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Number1807741-24-7
Molecular FormulaC₉H₅FINO₄
Molecular Weight325.03 g/mol
InChIKeyGWQQLRMCZNCKLB-UHFFFAOYSA-N
Purity98%

The iodine atom’s polarizability and the nitro group’s electron-withdrawing effects create a distinct electronic profile, influencing reactivity in substitution and coupling reactions.

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for Methyl 2-fluoro-4-iodo-5-nitrobenzoate are documented in the literature, analogous esterification methods for nitroaromatic acids provide plausible routes. A common approach involves acid-catalyzed esterification of the corresponding carboxylic acid. For example, methyl esters of structurally similar compounds, such as methyl 2-fluoro-4-nitrobenzoate, are synthesized via refluxing the acid with methanol and sulfuric acid . Applying this method to 2-fluoro-4-iodo-5-nitrobenzoic acid would likely yield the target compound:

2-Fluoro-4-iodo-5-nitrobenzoic acid+MeOHH2SO4,ΔMethyl 2-fluoro-4-iodo-5-nitrobenzoate\text{2-Fluoro-4-iodo-5-nitrobenzoic acid} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{Methyl 2-fluoro-4-iodo-5-nitrobenzoate}

This reaction typically achieves high yields (e.g., 98% for methyl 2-fluoro-4-nitrobenzoate ), though the steric bulk of the iodine substituent may necessitate extended reaction times or modified conditions.

Purification and Characterization

Post-synthesis purification often involves column chromatography or recrystallization. Analytical techniques such as ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming structure and purity .

Physical and Chemical Properties

Table 2: Comparative Properties of Related Methyl Nitrobenzoates

CompoundMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)
Methyl 2-fluoro-4-iodo-5-nitrobenzoate325.03>310 (est.)1.6–1.8 (est.)
Methyl 2-fluoro-5-nitrobenzoate199.14N/AN/A
Methyl 2-fluoro-3-nitrobenzoate199.14310.81.4

Reactivity and Stability

The nitro group renders the compound susceptible to reduction reactions, while the iodine atom offers a site for cross-coupling (e.g., Suzuki-Miyaura). Stability under ambient conditions is likely compromised by light or moisture due to the nitro moiety’s sensitivity .

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